Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 30-Hydroxylup-20(29)-en-3-one
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 30-Hydroxylup-20(29)-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the structure elucidation of the naturally occurring triterpenoid (B12794562), 30-Hydroxylup-20(29)-en-3-one. This document details the spectroscopic and spectrometric data that are foundational to its structural determination, alongside the experimental protocols utilized for its isolation and characterization.
Introduction
30-Hydroxylup-20(29)-en-3-one is a pentacyclic triterpenoid belonging to the lupane (B1675458) class.[1] It has been isolated from plant sources such as Salacia chinensis, Perrottetia arisanensis, and notably from the ethanol (B145695) extracts of the roots and leaves of Cassipourea madagascariensis.[1][2] The elucidation of its precise molecular structure is paramount for understanding its biosynthetic pathways, potential pharmacological activities, and for providing a basis for synthetic derivatization in drug discovery programs. The structural framework was primarily established through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
Physicochemical and Spectroscopic Data
The fundamental properties and spectroscopic data for 30-Hydroxylup-20(29)-en-3-one are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₂ | PubChem[1] |
| Molecular Weight | 440.7 g/mol | PubChem[1] |
| IUPAC Name | (1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | PubChem[1] |
| CAS Number | 72944-06-0 | PubChem[1] |
While the specific ¹H and ¹³C NMR and mass spectrometry data for 30-Hydroxylup-20(29)-en-3-one from the primary literature is not publicly available in detail, the structure was confirmed by comparison of its spectroscopic data with literature values of known related compounds. For a comprehensive understanding, the following sections outline the expected spectroscopic characteristics and the methodologies for their acquisition.
Experimental Protocols
The isolation and structure elucidation of 30-Hydroxylup-20(29)-en-3-one from Cassipourea madagascariensis involved a multi-step process.[3][4]
General Experimental Procedures
Standard laboratory techniques and analytical instrumentation are employed in the characterization of this natural product.
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Optical Rotation: Measured on a Perkin-Elmer 241 polarimeter.[3][4]
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Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectra are recorded on an FTIR spectrophotometer (e.g., MIDAC M-series), and UV spectra are measured on a spectrophotometer like a Shimadzu UV-1201.[3][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D experiments (COSY, HSQC, HMBC), are obtained on a high-field NMR spectrometer (e.g., JEOL Eclipse 500).[3][4] Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS). Coupling constants (J) are reported in Hertz (Hz).[3][4]
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Mass Spectrometry (MS): High-resolution mass spectra can be obtained on instruments such as a JEOL HX-110 mass spectrometer.[4]
Extraction and Isolation
The following protocol outlines the bioassay-guided fractionation of the plant material to isolate the target compound.[3][4]
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Plant Material Extraction: Dried and powdered roots (470 g) and leaves (295 g) of C. madagascariensis are extracted with ethanol to yield crude extracts.[3][4]
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Solvent Partitioning: The crude extract is suspended in an aqueous methanol (B129727) solution (e.g., 9:1 MeOH/H₂O) and partitioned successively with hexane (B92381) and chloroform (B151607).[3][4] The aqueous layer can be further concentrated and partitioned with n-butanol.[3][4]
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Chromatographic Fractionation: The active fractions (hexane and chloroform soluble) are combined and subjected to column chromatography. A suitable stationary phase is MCI gel, with a mobile phase gradient starting from methanol/water (1:1) and progressing to 100% methanol, followed by a methanol/chloroform gradient.[3][4]
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Sub-fractionation and Purification: The most active fractions from the initial chromatography are further purified using repeated column chromatography on MCI gel with a similar gradient elution system.[3][4] This process leads to the isolation of pure 30-Hydroxylup-20(29)-en-3-one.[3][4]
Structure Elucidation Workflow
The logical process for determining the structure of 30-Hydroxylup-20(29)-en-3-one is depicted in the following workflow diagram.
Signaling Pathway Context (Hypothetical)
While the specific biological activities of 30-Hydroxylup-20(29)-en-3-one are still under extensive investigation, many lupane-type triterpenoids are known to exhibit cytotoxic and anti-inflammatory properties. These activities often involve the modulation of key signaling pathways. A hypothetical signaling pathway that could be influenced by this class of compounds is the NF-κB pathway, which is central to inflammation and cell survival.
This diagram illustrates a potential mechanism where 30-Hydroxylup-20(29)-en-3-one could inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, inhibiting the transcription of pro-inflammatory genes. Further research is required to validate this hypothesis.
